3-Chloro-2-ethoxy-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-Chloro-2-ethoxy-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family.
Preparation Methods
The synthesis of 3-Chloro-2-ethoxy-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxy-3-chloropyridine with 2-amino-4-methylpyrimidine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated to a specific temperature to promote the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
3-Chloro-2-ethoxy-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
3-Chloro-2-ethoxy-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Chloro-2-ethoxy-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action .
Comparison with Similar Compounds
3-Chloro-2-ethoxy-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be compared with other similar compounds in the pyrido[1,2-a]pyrimidine family. Some similar compounds include:
2-Methyl-3-chloro-9-hydroxypyrido[1,2-a]pyrimidin-4-one: This compound has similar structural features but differs in its functional groups, leading to different biological activities.
3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: This compound is used as an intermediate in the synthesis of pharmaceuticals and has distinct chemical properties.
The uniqueness of this compound lies in its specific functional groups, which confer unique chemical reactivity and biological activity .
Properties
CAS No. |
88405-09-8 |
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Molecular Formula |
C11H11ClN2O2 |
Molecular Weight |
238.67 g/mol |
IUPAC Name |
3-chloro-2-ethoxy-8-methylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C11H11ClN2O2/c1-3-16-10-9(12)11(15)14-5-4-7(2)6-8(14)13-10/h4-6H,3H2,1-2H3 |
InChI Key |
QSIPRKUBZQGELN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=O)N2C=CC(=CC2=N1)C)Cl |
Origin of Product |
United States |
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